molecular formula C20H16BrClN2O3S B10952676 (5E)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10952676
M. Wt: 479.8 g/mol
InChI Key: BOVPHZTYEGYRRD-GZTJUZNOSA-N
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Description

5-{(E)-1-[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes allyloxy, chloro, methoxy, bromophenyl, and thiazolanone groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

The synthesis of 5-{(E)-1-[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves several steps. One common method includes the use of a silver-catalyzed cascade radical cyclization of 2-(allyloxy)arylaldehydes with cyclopropanols . This reaction is conducted under mild oxidative conditions, facilitating the formation of carbon–carbon bonds. The process is straightforward and can be performed under ambient conditions, making it suitable for industrial production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy and chloro groups.

    Cyclization: The compound can participate in cyclization reactions, forming various cyclic derivatives.

Common reagents and conditions used in these reactions include mild oxidative conditions for cyclization and standard laboratory reagents for oxidation and reduction. Major products formed from these reactions include various functionalized derivatives of the original compound.

Scientific Research Applications

5-{(E)-1-[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{(E)-1-[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 5-{(E)-1-[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE include other thiazolanone derivatives and compounds with similar functional groups. These compounds share some chemical properties but differ in their specific biological activities and applications. The uniqueness of 5-{(E)-1-[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H16BrClN2O3S

Molecular Weight

479.8 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)imino-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16BrClN2O3S/c1-3-8-27-18-15(22)9-12(10-16(18)26-2)11-17-19(25)24-20(28-17)23-14-6-4-13(21)5-7-14/h3-7,9-11H,1,8H2,2H3,(H,23,24,25)/b17-11+

InChI Key

BOVPHZTYEGYRRD-GZTJUZNOSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Cl)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Cl)OCC=C

Origin of Product

United States

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